1-Amino-1-[4-(difluoromethyl)phenyl]propan-2-OL
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Overview
Description
1-Amino-1-[4-(difluoromethyl)phenyl]propan-2-OL is an organic compound with the molecular formula C10H13F2NO and a molecular weight of 201.21 g/mol . This compound is characterized by the presence of an amino group, a difluoromethyl group, and a hydroxyl group attached to a phenyl ring. It is primarily used in research and development within the pharmaceutical and chemical industries .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Amino-1-[4-(difluoromethyl)phenyl]propan-2-OL can be synthesized through a multi-step process involving the following key steps:
Formation of the intermediate: The synthesis begins with the preparation of the intermediate compound, which involves the reaction of a suitable precursor with a difluoromethylating agent.
Amination: The intermediate is then subjected to amination, where an amino group is introduced into the molecule.
Hydroxylation: Finally, the compound undergoes hydroxylation to introduce the hydroxyl group at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound involves optimizing the reaction conditions to achieve high yield and purity. This includes controlling parameters such as temperature, pressure, and reaction time. The use of catalysts and solvents may also be employed to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-Amino-1-[4-(difluoromethyl)phenyl]propan-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The amino group can be reduced to form an amine.
Substitution: The difluoromethyl group can undergo substitution reactions with suitable nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides and amines can be used in substitution reactions.
Major Products:
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an amine.
Substitution: Formation of substituted derivatives.
Scientific Research Applications
1-Amino-1-[4-(difluoromethyl)phenyl]propan-2-OL has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Amino-1-[4-(difluoromethyl)phenyl]propan-2-OL involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biochemical effects. The presence of the difluoromethyl group enhances its binding affinity and selectivity towards certain targets .
Comparison with Similar Compounds
1-Amino-1-[3-(difluoromethyl)phenyl]propan-2-OL: Similar structure but with the difluoromethyl group at a different position.
1-(4-(Dimethylamino)phenyl)propan-1-one: Contains a dimethylamino group instead of an amino group
Uniqueness: 1-Amino-1-[4-(difluoromethyl)phenyl]propan-2-OL is unique due to the specific positioning of the difluoromethyl group, which imparts distinct chemical and biological properties. This positioning can influence the compound’s reactivity, binding affinity, and overall efficacy in various applications .
Properties
Molecular Formula |
C10H13F2NO |
---|---|
Molecular Weight |
201.21 g/mol |
IUPAC Name |
1-amino-1-[4-(difluoromethyl)phenyl]propan-2-ol |
InChI |
InChI=1S/C10H13F2NO/c1-6(14)9(13)7-2-4-8(5-3-7)10(11)12/h2-6,9-10,14H,13H2,1H3 |
InChI Key |
CQTJIMJWTQPZLP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C1=CC=C(C=C1)C(F)F)N)O |
Origin of Product |
United States |
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